Dgdg
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Overview
Description
Digalactosyldiacylglycerol (DGDG) is a neutral glycolipid predominantly found in the photosynthetic membranes of plants, eukaryotic algae, and cyanobacteria . It consists of two galactose residues bound to the glycerol backbone at the sn-3 position, forming a hydrophilic head group, while the sn-1 and sn-2 positions are esterified with two acyl chains . This compound plays a crucial role in the structural integrity and function of thylakoid membranes, which are essential for photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
DGDG is synthesized in the plastid envelope from monogalactosyldiacylglycerol (MGDG) by the action of this compound synthases . The primary pathway involves two main steps:
- Transfer of galactose from UDP-galactose to the sn-3 position of diacylglycerol (DAG), forming MGDG.
- Galactosylation of MGDG by this compound synthase using UDP-galactose as the sugar donor, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant tissues, particularly from photosynthetic organisms like higher plants and algae . The extraction process often employs a mixture of organic solvents such as chloroform, isopropanol, methanol, and water to efficiently isolate lipids, including this compound .
Chemical Reactions Analysis
Types of Reactions
DGDG undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: Enzymatic or chemical hydrolysis of this compound can yield free fatty acids and galactose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions, as well as specific enzymes like lipases, can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Hydroperoxides and other oxidized lipid species.
Hydrolysis: Free fatty acids and galactose.
Scientific Research Applications
DGDG has a wide range of scientific research applications:
Mechanism of Action
DGDG exerts its effects primarily through its role in the structural organization of thylakoid membranes. It is involved in the assembly and stabilization of photosynthetic protein complexes, which are crucial for efficient light capture and energy conversion during photosynthesis . Additionally, this compound and its derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Monogalactosyldiacylglycerol (MGDG): Another major galactolipid in thylakoid membranes, differing from DGDG by having only one galactose residue.
Sulfoquinovosyldiacylglycerol (SQDG): A sulfolipid found in thylakoid membranes, containing a sulfoquinovose head group instead of galactose.
Uniqueness of this compound
This compound is unique due to its dual galactose residues, which contribute to its distinct structural and functional properties in thylakoid membranes. This dual galactose structure is essential for the optimal organization and function of photosynthetic complexes, distinguishing this compound from other similar glycolipids .
Properties
Molecular Formula |
C51H84O15 |
---|---|
Molecular Weight |
937.2 g/mol |
IUPAC Name |
[(2S)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C51H84O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(53)61-36-39(64-43(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-62-50-49(60)47(58)45(56)41(66-50)38-63-51-48(59)46(57)44(55)40(35-52)65-51/h5-8,11-14,17-20,39-41,44-52,55-60H,3-4,9-10,15-16,21-38H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t39-,40-,41-,44+,45+,46+,47+,48-,49-,50-,51+/m1/s1 |
InChI Key |
KDYAPQVYJXUQNY-OPHDRXFHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
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